molecular formula C7H7FN2 B2536375 4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole CAS No. 1823843-56-6

4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole

Cat. No.: B2536375
CAS No.: 1823843-56-6
M. Wt: 138.145
InChI Key: AOTXLHSCPJIQHD-UHFFFAOYSA-N
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Description

4-Ethynyl-1-(2-fluoroethyl)-1H-pyrazole is an organic compound with the molecular formula C7H7FN2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms This compound is of interest due to its unique structural features, which include an ethynyl group and a fluoroethyl group attached to the pyrazole ring

Preparation Methods

The synthesis of 4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, resulting in the formation of a pyrazole derivative.

    Introduction of the ethynyl group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with a halogenated pyrazole derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Addition of the fluoroethyl group: The fluoroethyl group can be introduced through a nucleophilic substitution reaction, where a fluoroethyl halide reacts with the pyrazole derivative.

Industrial production methods may involve optimization of these reactions to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

4-Ethynyl-1-(2-fluoroethyl)-1H-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or osmium tetroxide.

    Reduction: The fluoroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups are introduced to the ring.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Ethynyl-1-(2-fluoroethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of new materials, such as polymers and advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and fluoroethyl groups can enhance the compound’s binding affinity and specificity for these targets. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

4-Ethynyl-1-(2-fluoroethyl)-1H-pyrazole can be compared with other similar compounds, such as:

    4-ethynyl-1H-pyrazole: Lacks the fluoroethyl group, which may result in different chemical properties and biological activities.

    1-(2-fluoroethyl)-1H-pyrazole:

    4-ethynyl-1-(2-chloroethyl)-1H-pyrazole: Contains a chloroethyl group instead of a fluoroethyl group, which may influence its chemical behavior and interactions.

Biological Activity

4-Ethynyl-1-(2-fluoroethyl)-1H-pyrazole is a pyrazole derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound features a unique structure characterized by an ethynyl group at the 4-position and a 2-fluoroethyl group at the 1-position of the pyrazole ring. Its molecular formula is C7H6FN3C_7H_6FN_3, which contributes to its reactivity and solubility, making it a candidate for various therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrazole ring and subsequent substitutions to introduce the ethynyl and fluoroethyl groups. Recent studies have focused on optimizing these synthetic routes to enhance yields and reduce reaction times .

Biological Activity Overview

Preliminary studies indicate that this compound exhibits promising biological activities, particularly in the following areas:

  • Antimicrobial Activity : Its derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Acinetobacter baumannii. The incorporation of fluorine in related compounds has been linked to increased potency .
  • Enzyme Interactions : Initial data suggest that this compound may interact with specific enzymes or receptors involved in inflammatory pathways and microbial resistance mechanisms. These interactions warrant further investigation to fully elucidate their implications for therapeutic applications .

The biological activity of this compound can be attributed to several molecular mechanisms:

  • Binding Affinity : The compound may bind to active sites of enzymes, leading to either inhibition or activation of their catalytic functions. This binding can modulate various biochemical pathways, including those involved in inflammation and microbial resistance .
  • Gene Expression Modulation : There is evidence suggesting that this compound can influence gene expression by interacting with transcription factors, thereby altering transcriptional activity of target genes .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

  • Antimicrobial Studies : Research demonstrated that derivatives with fluorine substitutions exhibited enhanced antimicrobial properties. For instance, compounds with a similar structural framework were found to significantly inhibit the growth of S. aureus .
  • Enzyme Inhibition Studies : In one study, related pyrazole compounds were evaluated for their inhibitory effects on monoamine oxidase (MAO). Although direct data on this compound is limited, similar compounds have shown promising MAO inhibitory activity, suggesting potential neuroprotective effects .

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is helpful:

Compound NameStructure FeaturesUnique Aspects
4-Ethynyl-1H-pyrazolePyrazole ring with an ethynyl groupLacks fluorine substitution
3-Fluoro-4-methyl-1H-pyrazoleFluorine at the 3-positionDifferent position of fluorine affects reactivity
5-Fluoro-1H-pyrazoleFluorine at the 5-positionExhibits distinct biological activity patterns
4-Ethynyl-3-methyl-1H-pyrazoleEthynyl at the 4-position, methyl at 3Variation in methyl substitution influences solubility

The unique combination of ethynyl and fluoroethyl groups in this compound enhances its reactivity and potential biological activity compared to other pyrazoles.

Properties

IUPAC Name

4-ethynyl-1-(2-fluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2/c1-2-7-5-9-10(6-7)4-3-8/h1,5-6H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTXLHSCPJIQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN(N=C1)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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